![molecular formula C19H22N4O3 B2972759 2-(2,6-dimethylmorpholine-4-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946359-13-3](/img/structure/B2972759.png)
2-(2,6-dimethylmorpholine-4-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,6-dimethylmorpholine-4-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2,6-dimethylmorpholine-4-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (CAS No. 946359-13-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antifungal properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4O3, with a molecular weight of 354.41 g/mol. The structure features a pyrido-pyrrolo-pyrimidine framework, which is known for its diverse biological activities. The presence of the 2,6-dimethylmorpholine moiety is significant as it has been associated with enhanced biological activity in various analogs.
Antifungal Activity
Recent studies have demonstrated that derivatives of the compound exhibit promising antifungal properties. For instance, a study focused on novel daphneolone analogs containing the 2,6-dimethylmorpholine moiety reported moderate to good antifungal activities against several plant pathogenic fungi at a concentration of 50 mg/L. Notably, one derivative showed an EC50 value of 23.87 μmol/L against Valsa mali, indicating superior activity compared to the lead compound from which it was derived .
Table 1: Antifungal Activities of Selected Compounds
Compound | Target Fungi | EC50 (μmol/L) | Inhibition Rate (%) |
---|---|---|---|
7d | Valsa mali | 23.87 | 90.7 |
8g | Pythium aphanidermatum | TBD | TBD |
9g | Rhizoctonia solani | TBD | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicated that the configuration of the morpholine moiety significantly affects the antifungal activity. Specifically, the cis isomer demonstrated better activity than its trans counterpart across various tested fungi . This highlights the importance of stereochemistry in optimizing the biological efficacy of such compounds.
Other Biological Activities
While antifungal activity is a primary focus, there are indications that this compound may exhibit additional biological activities, including potential anticancer properties and enzyme inhibition. However, comprehensive studies are required to elucidate these effects fully.
Case Study 1: Antifungal Efficacy Against Valsa mali
In a controlled laboratory setting, derivatives of the compound were tested against Valsa mali, a significant pathogen affecting various crops. The study found that certain modifications to the chemical structure led to enhanced antifungal potency, particularly in compounds featuring halogen substitutions on aromatic rings .
Case Study 2: Comparative Analysis with Lead Compounds
A comparative analysis was conducted between several derivatives and their lead compounds derived from natural products. The results indicated that modifications incorporating the dimethylmorpholine moiety consistently resulted in improved antifungal activities, suggesting that this group plays a critical role in enhancing bioactivity .
Eigenschaften
IUPAC Name |
5-(2,6-dimethylmorpholine-4-carbonyl)-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-11-5-6-16-20-17-14(18(24)23(16)8-11)7-15(21(17)4)19(25)22-9-12(2)26-13(3)10-22/h5-8,12-13H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAZVLJFQGSZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(N2C)N=C4C=CC(=CN4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.